Cas no 1517-72-2 (1-(1-Naphthyl)ethanol)
1-(1-Naphthyl)ethanol Chemical and Physical Properties
Names and Identifiers
-
- 1-(Naphthalen-1-yl)ethanol
- AURORA KA-6960
- Naphthylethanol
- 1-(1-NAPHTHYL)ETHANOL
- A-NAPHTHYLMETHYLCARBINOL
- 1-NAPHTHALEN-1-YL-ETHANOL
- Methyl(1-naphthyl)carbinol
- (+/-)-1-(1-NAPHTHYL)ETHANOL
- 1-(1-HYDROXYETHYL)NAPHTHALENE
- ALPHA-NAPHTHYL METHYL CARBINOL
- 1-Naphthalenemethanol, a-methyl-
- α-Methyl-1-naphthalenemethanol
- 1-(1-NAPHTHYL)ETHANOL 98+%
- 1-naphthalen-1-ylethanol
- 1-Naphthylethanol
- CDRQOYRPWJULJN-UHFFFAOYSA-N
- (1R)-1-naphthalen-1-ylethanol
- 1-(naphthalen-1-yl)ethan-1-ol
- R-(-)-1-(1-Napthalenyl)ethanol
- NSC70018
- (R)-(+)-alpha-Methyl-1-naphthalenemethanol
- 1-naphthylethan-1-ol
- 1-(1-Naphthalyl)ethanol
- 1-(1-naphthalenyl)ethanol
- Ethanol, 1-(1-naphthyl)
- 1-(1-Naphth
- SB44570
- 1-(1-naphthyl)ethanol;1-NAPHTHALEN-1-YL-ETHANOL
- (+/-)-a-Methyl-1-naphthalenemethanol
- 1-(1-Naphthyl)ethanol #
- alpha-Methyl-1-naphthalenemethanol
- (S)-(?)-
- (+/-)-1-(1-Naphthyl)ethanol, >=99.0% (GC)
- SY051902
- FT-0653840
- 1517-72-2
- 1-Naphthalenemethanol, .alpha.-methyl-, (.+/-.)-
- (+/-)-alpha-Methyl-1-naphthalenemethanol
- A-Methyl-1-naphthalenemethanol
- FT-0630245
- AKOS000249270
- NSC 70018
- Naphthylethanol; 98%
- SCHEMBL12200321
- BDBM50498203
- 1-Naphthalenemethanol, alpha-methyl-
- DTXSID501314821
- CHEMBL3416130
- AS-58708
- 1-(1-naphthyl)ethyl alcohol
- EINECS 216-172-7
- HMS1661F09
- MFCD00016806
- NS00045139
- AI3-08716
- 57605-95-5
- CS-0154081
- N0395
- FT-0633625
- R-(-)-1-(1-Naphthalenyl)ethanol
- J-008844
- SY101332
- A809218
- 1-(1'-naphthyl) ethanol
- SCHEMBL110315
- (S)-1-(1-naphthyl)ethanol
- napthyl-ethanol
- 1,5BIS(DIMETHYLAMINO)HEXAMETHYLTRISILOXANE
- NSC-70018
- AKOS022172363
- DB-017422
- (S)-(+)-alpha-Methyl-1-naphthalenemethanol
- 1-Naphthalenemethanol, a-methyl-, (+/-)-
- (S)-1-(Naphthalen-1-yl)ethanol
- DB-017861
- 1-(1-Naphthyl)ethanol
-
- MDL: MFCD00016806
- Inchi: 1S/C12H12O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-9,13H,1H3
- InChI Key: CDRQOYRPWJULJN-UHFFFAOYSA-N
- SMILES: OC(C)C1C=CC=C2C=CC=CC=12
Computed Properties
- Exact Mass: 172.08886
- Monoisotopic Mass: 172.089
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Not determined
- Density: 1.113
- Melting Point: 62.0 to 65.0 deg-C
- Boiling Point: 133°C/3mmHg(lit.)
- Flash Point: 145.3°C
- Refractive Index: 1.632
- PSA: 20.23
- LogP: 2.89310
- Solubility: Not determined
1-(1-Naphthyl)ethanol Security Information
- Signal Word:Warning
- Hazard Statement: H302
- Warning Statement: P280;P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: 22-24/25
- Storage Condition:2-8 °C
1-(1-Naphthyl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 70694-10G |
1-(1-Naphthyl)ethanol |
1517-72-2 | ≥99.0% (GC) | 10G |
953.95 | 2021-05-17 | |
| TRC | N378368-50mg |
1-(1-Naphthyl)ethanol |
1517-72-2 | 50mg |
45.00 | 2021-07-23 | ||
| TRC | N378368-100mg |
1-(1-Naphthyl)ethanol |
1517-72-2 | 100mg |
60.00 | 2021-07-23 | ||
| TRC | N378368-500mg |
1-(1-Naphthyl)ethanol |
1517-72-2 | 500mg |
$64.00 | 2023-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N62730-1g |
1-(Naphthalen-1-yl)ethanol |
1517-72-2 | 98% | 1g |
¥74.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N62730-100g |
1-(Naphthalen-1-yl)ethanol |
1517-72-2 | 98% | 100g |
¥2323.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N62730-5g |
1-(Naphthalen-1-yl)ethanol |
1517-72-2 | 98% | 5g |
¥244.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N62730-25g |
1-(Naphthalen-1-yl)ethanol |
1517-72-2 | 98% | 25g |
¥830.0 | 2024-07-19 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158972-100g |
1-(1-Naphthyl)ethanol |
1517-72-2 | >98.0%(GC) | 100g |
¥5148.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N158972-1G |
1-(1-Naphthyl)ethanol |
1517-72-2 | >98.0%(GC) | 1g |
¥167.90 | 2023-09-01 |
1-(1-Naphthyl)ethanol Suppliers
1-(1-Naphthyl)ethanol Related Literature
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Mei Zhang,Xu-Dong Xue,Jun-Hui Zhang,Sheng-Ming Xie,Yan Zhang,Li-Ming Yuan Anal. Methods 2014 6 341
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Camila M. Kisukuri,Leandro H. Andrade Org. Biomol. Chem. 2015 13 10086
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Cheng-Xiong Yang,Yu-Zhen Zheng,Xiu-Ping Yan RSC Adv. 2017 7 36297
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4. Stereoselective total syntheses of atrochrysone, torosachrysone and related 3,4-dihydroanthracen-1(2H?)-onesMichael Müller,Kai Lamottke,Erich L?w,Eva Magor-Veenstra,Wolfgang Steglich J. Chem. Soc. Perkin Trans. 1 2000 2483
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5. Atropisomeric α-methyl substituted analogues of 4-(dimethylamino)pyridine: synthesis and evaluation as acyl transfer catalystsAlan C. Spivey,Adrian Maddaford,David P. Leese,Alison J. Redgrave J. Chem. Soc. Perkin Trans. 1 2001 1785
Additional information on 1-(1-Naphthyl)ethanol
Recent Advances in the Study of 1-(1-Naphthyl)ethanol (CAS: 1517-72-2) in Chemical Biology and Pharmaceutical Research
1-(1-Naphthyl)ethanol (CAS: 1517-72-2) is a chiral secondary alcohol that has garnered significant attention in the fields of chemical biology and pharmaceutical research due to its versatile applications as an intermediate in organic synthesis and its potential biological activities. Recent studies have explored its role in asymmetric catalysis, drug development, and as a building block for more complex molecular architectures. This research brief synthesizes the latest findings and advancements related to this compound, providing a comprehensive overview for professionals in the field.
One of the most notable developments in the study of 1-(1-Naphthyl)ethanol is its application in asymmetric hydrogenation reactions. A 2023 study published in the Journal of Organic Chemistry demonstrated the use of this compound as a chiral auxiliary in the synthesis of enantiomerically pure pharmaceuticals. The research highlighted the compound's ability to induce high enantioselectivity when used in conjunction with novel ruthenium-based catalysts, achieving up to 98% enantiomeric excess (ee) in certain reactions. This breakthrough has significant implications for the production of chiral drugs, where enantiopurity is often critical for efficacy and safety.
In the realm of drug discovery, 1-(1-Naphthyl)ethanol has been investigated as a potential scaffold for the development of new therapeutic agents. A recent Bioorganic & Medicinal Chemistry paper (2024) reported on the compound's structural modifications to create derivatives with enhanced binding affinity for G-protein coupled receptors (GPCRs). These derivatives exhibited promising activity in preliminary in vitro assays, particularly in modulating inflammatory pathways. The study suggests that 1-(1-Naphthyl)ethanol-based compounds could serve as lead structures for the development of novel anti-inflammatory drugs.
The compound's physicochemical properties have also been the subject of recent investigations. Computational chemistry studies published in Physical Chemistry Chemical Physics (2023) employed density functional theory (DFT) calculations to elucidate the molecular conformation and electronic structure of 1-(1-Naphthyl)ethanol. These studies revealed important insights into the compound's stability and reactivity, which are crucial for its applications in synthetic chemistry. The findings have practical implications for optimizing reaction conditions in industrial-scale synthesis.
From a biological perspective, new research has explored the metabolic fate of 1-(1-Naphthyl)ethanol in mammalian systems. A 2024 study in Xenobiotica investigated the compound's pharmacokinetics and identified several phase I and phase II metabolites through advanced LC-MS/MS techniques. The research provides valuable data for assessing the compound's safety profile and potential toxicity, which is essential for its consideration in pharmaceutical applications.
In conclusion, recent studies on 1-(1-Naphthyl)ethanol (CAS: 1517-72-2) demonstrate its growing importance in chemical biology and pharmaceutical research. The compound's versatility in asymmetric synthesis, potential therapeutic applications, and well-characterized physicochemical properties make it a valuable subject for ongoing investigation. Future research directions may include further exploration of its biological activities, development of more efficient synthetic methodologies, and investigation of its potential in materials science applications.
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